molecular formula C16H18N2O2 B2789135 1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1-methyl-1H-indol-3-yl)ethanone CAS No. 2034418-77-2

1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Cat. No. B2789135
CAS RN: 2034418-77-2
M. Wt: 270.332
InChI Key: BMIDOLJIHSNHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1-methyl-1H-indol-3-yl)ethanone, also known as ABT-594, is a synthetic compound that has shown promising results in the treatment of pain. The compound was first synthesized in the late 1990s and has since been the subject of extensive research.

Mechanism of Action

1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1-methyl-1H-indol-3-yl)ethanone acts as an agonist at both nicotinic acetylcholine receptors (nAChRs) and 5-HT3 receptors. The compound has a high affinity for both receptor types and is able to activate them at low concentrations. The activation of nAChRs and 5-HT3 receptors leads to the release of various neurotransmitters, including dopamine, serotonin, and noradrenaline, which are involved in pain modulation.
Biochemical and Physiological Effects:
1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1-methyl-1H-indol-3-yl)ethanone has been shown to have a number of biochemical and physiological effects. The compound has been shown to increase the release of dopamine, which is involved in the reward pathway and may contribute to the analgesic effects of 1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1-methyl-1H-indol-3-yl)ethanone. 1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1-methyl-1H-indol-3-yl)ethanone has also been shown to increase the release of serotonin, which is involved in pain modulation and may contribute to the analgesic effects of 1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1-methyl-1H-indol-3-yl)ethanone.

Advantages and Limitations for Lab Experiments

1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1-methyl-1H-indol-3-yl)ethanone has a number of advantages and limitations for lab experiments. One advantage is that the compound is highly selective for nAChRs and 5-HT3 receptors, which allows for more precise experiments. However, 1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1-methyl-1H-indol-3-yl)ethanone has a short half-life, which can make it difficult to study in vivo. Additionally, the synthesis of 1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is complex and requires expertise in organic chemistry.

Future Directions

There are a number of future directions for research related to 1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1-methyl-1H-indol-3-yl)ethanone. One direction is to study the potential use of 1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1-methyl-1H-indol-3-yl)ethanone in the treatment of neuropathic pain. Another direction is to study the potential use of 1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1-methyl-1H-indol-3-yl)ethanone in combination with other analgesics to enhance their efficacy. Additionally, future research could focus on developing more efficient synthesis methods for 1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1-methyl-1H-indol-3-yl)ethanone.
Conclusion:
1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a promising compound that has shown potential in the treatment of pain. The compound acts as an agonist at both nAChRs and 5-HT3 receptors, leading to the release of various neurotransmitters involved in pain modulation. While the synthesis of 1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is complex, the compound has a number of advantages for lab experiments. Future research could focus on developing more efficient synthesis methods for 1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1-methyl-1H-indol-3-yl)ethanone and studying its potential use in the treatment of neuropathic pain.

Synthesis Methods

The synthesis of 1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1-methyl-1H-indol-3-yl)ethanone involves the reaction of a bicyclic lactam with an indole derivative. The reaction is carried out in the presence of a base and a catalyst, and the resulting product is purified using various chromatographic techniques. The synthesis of 1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a complex process that requires expertise in organic chemistry and a well-equipped laboratory.

Scientific Research Applications

1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1-methyl-1H-indol-3-yl)ethanone has been extensively studied for its potential use in the treatment of pain. The compound has been shown to be effective in a number of animal models of pain, including thermal, mechanical, and chemical models. 1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1-methyl-1H-indol-3-yl)ethanone has also been shown to be effective in models of neuropathic pain, which is often difficult to treat with conventional analgesics.

properties

IUPAC Name

2-(1-methylindol-3-yl)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-17-8-11(14-4-2-3-5-15(14)17)6-16(19)18-9-13-7-12(18)10-20-13/h2-5,8,12-13H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIDOLJIHSNHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CC4CC3CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.